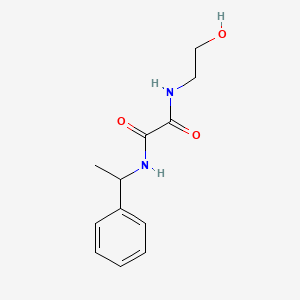
N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide, also referred to as HEPA, is a compound belonging to the oxamide family. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of HEPA, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.271 g/mol
- CAS Number : 339204-35-2
Biological Properties
HEPA exhibits several biological properties that make it a candidate for various therapeutic applications:
1. Anti-inflammatory Activity
Research indicates that HEPA can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation.
2. Antioxidant Activity
HEPA acts as a radical scavenger, protecting cells from oxidative stress. Its antioxidant capacity has been demonstrated in vitro, suggesting its potential use in preventing oxidative damage associated with various diseases.
3. Antitumor Activity
Preliminary studies have shown that HEPA possesses anticancer properties. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanisms underlying its antitumor effects are currently under investigation.
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxic effects of HEPA on various cancer cell lines, including breast and colon cancer cells. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
- Animal Models :
- In vivo studies demonstrated that HEPA treatment resulted in reduced tumor size in xenograft models of breast cancer. The compound was well-tolerated with minimal side effects observed.
The biological activity of HEPA is attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:
- NF-kB Pathway Inhibition : HEPA downregulates NF-kB activation, leading to decreased expression of inflammatory mediators.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, promoting cell death.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | NF-kB inhibition | |
| Antioxidant | Radical scavenging | |
| Antitumor | Apoptosis induction |
Current State of Research
Ongoing research is focused on:
- Elucidating the detailed mechanisms of HEPA's biological activities.
- Optimizing its chemical structure to enhance efficacy and reduce toxicity.
- Exploring its potential applications beyond oncology, including neurodegenerative diseases and metabolic disorders.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(10-5-3-2-4-6-10)14-12(17)11(16)13-7-8-15/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSOBNRFMWXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













